molecular formula C14H11BrN2O2 B3845209 N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide

N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide

Cat. No.: B3845209
M. Wt: 319.15 g/mol
InChI Key: RHVJINZCDGNUKS-CXUHLZMHSA-N
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Description

N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide is an organic compound with a complex structure that includes a bromophenyl group, a methylideneamino group, and a hydroxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide typically involves the condensation reaction between 2-hydroxybenzamide and 2-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of a benzamide derivative with a carbonyl group.

    Reduction: Formation of N-[(E)-(2-bromophenyl)methylamino]-2-hydroxybenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxybenzamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide

Uniqueness

N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide is unique due to the presence of both a bromophenyl group and a hydroxybenzamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-7-3-1-5-10(12)9-16-17-14(19)11-6-2-4-8-13(11)18/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVJINZCDGNUKS-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide
Reactant of Route 2
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N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide

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